molecular formula C₃₂H₄₇ClN₄O₆S B560584 E3 ligase Ligand-Linker Conjugates 10 CAS No. 1835705-57-1

E3 ligase Ligand-Linker Conjugates 10

Cat. No. B560584
M. Wt: 651.26
InChI Key: VVGFRQKHZOZAAG-UWPQIUOOSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 10 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

E3 ligase ligand chemistries have been used to create heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs) . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications have led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .


Molecular Structure Analysis

E3 ligases are part of the ubiquitin proteasome system (UPS), which is essential for maintaining cellular homeostasis . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .


Chemical Reactions Analysis

E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Scientific Research Applications

Overview of E3 Ligase Ligands in PROTACs

E3 ligase ligands are crucial in the development of Proteolysis-targeting chimeras (PROTACs), a promising class of therapeutic agents. These bifunctional molecules consist of a target binding unit, a linker, and an E3 ligase binding moiety, leading to the degradation of target proteins through the formation of ternary complexes. The synthesis of such complex molecules, particularly the chemistry of linker attachment, is a critical component in PROTAC development. A comprehensive understanding of synthetic routes to E3 ligands and their application in PROTACs is essential (Bricelj et al., 2021).

Chemistry of E3 Ligase Ligand in PROTAC Design

The design of PROTACs involves the discovery of non-peptidic E3 ligase ligands with favorable physicochemical profiles. The synthetic accessibility of these ligands and their successful applications have led to the prevalent use of cereblon and von Hippel-Lindau as the hijacked E3 ligase in PROTACs. Expanding the variety of E3 ligands could potentially broaden the scope of targeted protein degradation (Sosič et al., 2022).

Photocrosslinking Activity-Based Probes for Ubiquitin RING E3 Ligases

The development of photocrosslinking activity-based probes (ABPs) for RING E3 ligases has been an innovative approach. These probes facilitate the study of enzyme biology and support the development of therapeutics targeting E3 ligases, which are significant in various (patho)physiological processes (Mathur et al., 2019).

Identification of Ligand Linkage Vectors for PROTAC Development

Identifying optimal linkage sites for the development of degrader molecules is essential. The methodology includes exploring different linkage vectors on known ligands and assessing their efficacy through synthetic degraders. This approach provides guidance for further optimization in the development of effective PROTACs (Brownsey et al., 2022).

Regulation of HECT Ubiquitin Ligases by Accessory Proteins

The activity and functional regulation of HECT (homologous to E6AP C-terminus) ubiquitin ligases, a small family of enzymes, are controlled by factors including post-translational modifications and binding of co-activators and adaptor proteins. Understanding these regulatory mechanisms is crucial for targeted drug development (Shah & Kumar, 2021).

Future Directions

The field of E3 ligase ligand chemistries has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand-Linker Conjugates 10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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